molecular formula C13H17NO3 B055334 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane CAS No. 118891-94-4

3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane

Cat. No. B055334
M. Wt: 235.28 g/mol
InChI Key: GTOCNENAYQEBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane, also known as 3,4-DHBA-ABA, is a bicyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and upregulate the expression of antioxidant enzymes.

Biochemical And Physiological Effects

Studies have shown that 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane exhibits various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve cognitive function, and exhibit anti-cancer properties. Additionally, this compound has been shown to have a protective effect on the cardiovascular system and may have potential applications in the treatment of cardiovascular diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane in lab experiments is its ability to exhibit multiple biological effects. This compound has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a useful tool for studying these pathways. However, one limitation of using this compound in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for research on 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane.

Synthesis Methods

The synthesis of 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane involves a series of chemical reactions. The starting material is 3,4-dihydroxyphenylacetic acid, which is converted to its methyl ester using methanol and hydrochloric acid. This ester is then reacted with 1,3-dibromo-5,5-dimethylhydantoin to form a bromoester intermediate. The bromoester is then reacted with ammonia to form the desired compound, 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane.

Scientific Research Applications

3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also shown that this compound has neuroprotective effects and can improve cognitive function.

properties

CAS RN

118891-94-4

Product Name

3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-(3-amino-2-hydroxy-2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol

InChI

InChI=1S/C13H17NO3/c14-12-7-1-2-8(5-7)13(12,17)9-3-4-10(15)11(16)6-9/h3-4,6-8,12,15-17H,1-2,5,14H2

InChI Key

GTOCNENAYQEBKH-UHFFFAOYSA-N

SMILES

C1CC2CC1C(C2(C3=CC(=C(C=C3)O)O)O)N

Canonical SMILES

C1CC2CC1C(C2(C3=CC(=C(C=C3)O)O)O)N

synonyms

3-ADHH
3-amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane
3-amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane hydrochloride

Origin of Product

United States

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